molecular formula C21H23N2O3PS B12746405 Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate CAS No. 104608-37-9

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate

Cat. No.: B12746405
CAS No.: 104608-37-9
M. Wt: 414.5 g/mol
InChI Key: QXQJMDBRPLNYHP-UHFFFAOYSA-N
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Description

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate is a complex organic compound that features a benzothiazole ring, a piperidinyl group, and a phosphinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes to form the benzothiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The piperidinyl group may enhance the compound’s binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl ((4-(2-benzothiazolyl)phenyl)methyl)(2-oxo-1-piperidinyl)phosphinate is unique due to its combination of a benzothiazole ring, a piperidinyl group, and a phosphinate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

104608-37-9

Molecular Formula

C21H23N2O3PS

Molecular Weight

414.5 g/mol

IUPAC Name

1-[[4-(1,3-benzothiazol-2-yl)phenyl]methyl-ethoxyphosphoryl]piperidin-2-one

InChI

InChI=1S/C21H23N2O3PS/c1-2-26-27(25,23-14-6-5-9-20(23)24)15-16-10-12-17(13-11-16)21-22-18-7-3-4-8-19(18)28-21/h3-4,7-8,10-13H,2,5-6,9,14-15H2,1H3

InChI Key

QXQJMDBRPLNYHP-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2)N4CCCCC4=O

Origin of Product

United States

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